2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione
Brand Name: Vulcanchem
CAS No.: 1313739-00-2
VCID: VC0090417
InChI: InChI=1S/C16H9N3O2S/c20-13-10-5-1-2-6-11(10)14(21)15-12(13)19-16(22-15)18-9-4-3-7-17-8-9/h1-8H,(H,18,19)
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)NC4=CN=CC=C4
Molecular Formula: C16H9N3O2S
Molecular Weight: 307.327

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione

CAS No.: 1313739-00-2

Cat. No.: VC0090417

Molecular Formula: C16H9N3O2S

Molecular Weight: 307.327

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione - 1313739-00-2

Specification

CAS No. 1313739-00-2
Molecular Formula C16H9N3O2S
Molecular Weight 307.327
IUPAC Name 2-(pyridin-3-ylamino)benzo[f][1,3]benzothiazole-4,9-dione
Standard InChI InChI=1S/C16H9N3O2S/c20-13-10-5-1-2-6-11(10)14(21)15-12(13)19-16(22-15)18-9-4-3-7-17-8-9/h1-8H,(H,18,19)
Standard InChI Key QUTYDAWXPFXSBJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)NC4=CN=CC=C4

Introduction

Chemical Properties and Structure

Structural Characteristics

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione features a complex molecular architecture characterized by the fusion of several ring systems. The core structure consists of a naphtho[2,3-d]thiazole-4,9-dione skeleton, which incorporates a 1,4-naphthoquinone moiety fused with a thiazole ring. This core is further functionalized at the 2-position of the thiazole ring with a pyridin-3-ylamino group .

The compound's extended π-conjugated system is a key structural feature that likely contributes to its potential fluorescent properties and biological activities. The presence of the quinone functionality (C=O groups at positions 4 and 9) creates electron-deficient centers that can participate in various chemical reactions, including nucleophilic additions and redox processes. The thiazole ring, containing both sulfur and nitrogen atoms, provides additional sites for molecular interactions, while the pyridine nitrogen offers hydrogen bond accepting capabilities .

Physicochemical Properties

The key physicochemical properties of 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione are summarized in Table 1.

PropertyValueReference
CAS Number1313739-00-2
Molecular FormulaC16H9N3O2S
Molecular Weight307.3 g/mol
IUPAC Name2-(pyridin-3-ylamino)benzo[f] benzothiazole-4,9-dione
InChIInChI=1S/C16H9N3O2S/c20-13-10-5-1-2-6-11(10)14(21)15-12(13)19-16(22-15)18-9-4-3-7-17-8-9
InChIKeyQUTYDAWXPFXSBJ-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)NC4=CN=CC=C4

The presence of multiple functional groups in 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione, including the quinone system, the thiazole ring, and the pyridinylamino substituent, enables various intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions likely influence its solubility, crystal packing, and interactions with biological systems, potentially contributing to its antimicrobial activity and other biological properties.

Biological Activity

Antimicrobial Properties

While specific biological activity data for 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione itself is limited, structurally similar naphtho[2,3-d]thiazole-4,9-dione derivatives have demonstrated significant antimicrobial activity, particularly against Staphylococcus species. For instance, compounds with thiomorpholine (5c) and 4-methylpiperazine (5e) substituents at position 2 of the thiazole ring have shown potent antimicrobial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and S. epidermidis .

The antimicrobial activity of these compounds is particularly significant given that MRSA infections represent a serious clinical challenge due to their resistance to multiple antibiotics. The development of new antimicrobial agents effective against such resistant strains is a priority in medicinal chemistry research .

Based on structure-activity relationships observed in related compounds, the pyridin-3-ylamino substituent in 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione might contribute to its potential antimicrobial properties. The nitrogen atoms in both the thiazole ring and the pyridine moiety could interact with specific targets in bacterial cells, potentially disrupting essential cellular processes and leading to antimicrobial effects.

Photophysical Properties

Fluorescence Characteristics

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Compounds

Table 2 presents a comparison of 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione with structurally related compounds, highlighting key structural differences and properties.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dioneC16H9N3O2S307.3Naphtho[2,3-d]thiazole-4,9-dione core with pyridin-3-ylamino substituent
Naphtho[2,3-d]thiazole-4,9-dioneC11H5NO2S215.23Unsubstituted naphtho[2,3-d]thiazole-4,9-dione core
2-(Pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dioneC16H8N2O3276.25Contains oxazole instead of thiazole; direct pyridine attachment vs. amino-linked
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dioneC12H7NO2S2261.32Contains methylsulfinyl group at position 2 instead of pyridin-3-ylamino

Structure-Activity Relationships

Studies on naphtho[2,3-d]thiazole-4,9-dione derivatives have revealed important structure-activity relationships that may be relevant to understanding the potential properties of 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione:

  • The nature of the substituent at position 2 of the thiazole ring significantly influences antimicrobial activity. Compounds with thiomorpholine (5c) and 4-methylpiperazine (5e) substituents have shown potent activity against S. aureus, MRSA, and S. epidermidis .

  • The extended π-conjugated system of the naphtho[2,3-d]thiazole-4,9-dione skeleton, combined with substituent effects, contributes to both antimicrobial activity and fluorescence properties .

  • The introduction of nitrogen-containing heterocycles at position 2 of the thiazole ring leads to bathochromic shifts in solution, affecting the fluorescence emission maxima .

These structure-activity relationships suggest that the pyridin-3-ylamino substituent in 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione likely influences both its potential biological activities and photophysical properties. The nitrogen atom in the pyridine ring may contribute to hydrogen bonding interactions with biological targets, potentially enhancing antimicrobial activity, while the extended conjugation could affect its fluorescence characteristics.

Future Research Directions

Comprehensive Characterization

Future research on 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione should focus on its comprehensive characterization, including:

  • Detailed spectroscopic analysis using NMR, IR, UV-Vis absorption, and fluorescence spectroscopy to fully characterize its structural and photophysical properties.

  • X-ray crystallography to determine its three-dimensional structure and crystal packing arrangement.

  • Electrochemical studies to investigate its redox properties, which may be relevant to its biological activities.

  • Thermal analysis to assess its stability under various conditions, which is important for pharmaceutical formulations and storage.

Biological Evaluation

Comprehensive biological screening of 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione is essential to fully understand its potential therapeutic applications:

  • Antimicrobial testing against a wide range of pathogenic bacteria, with particular emphasis on drug-resistant strains such as MRSA.

  • Investigation of potential anticancer, antifungal, and anti-inflammatory properties through appropriate in vitro and in vivo models.

  • Mechanistic studies to elucidate its mode of action, including potential targets and pathways affected by the compound.

  • Toxicity assessments to determine its safety profile and potential for pharmaceutical development.

Synthetic Optimization and Derivatization

Developing efficient synthetic methods for 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione and creating structural derivatives could expand its potential applications:

  • Optimization of synthetic routes to improve yields and purity.

  • Development of green chemistry approaches to minimize environmental impact.

  • Creation of structural derivatives to establish comprehensive structure-activity relationships and enhance desired properties.

  • Design of formulations to improve solubility, stability, and bioavailability for potential pharmaceutical applications.

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